molecular formula C19H18FN3O6S B2504029 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895451-47-5

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2504029
CAS No.: 895451-47-5
M. Wt: 435.43
InChI Key: FNTXPJUVAHCFPW-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group. The oxadiazole ring is linked via an amide bond to a propanamide chain, which is further functionalized with a 4-fluorophenylsulfonyl moiety. The 2,4-dimethoxy and 4-fluoro substituents confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O6S/c1-27-13-5-8-15(16(11-13)28-2)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTXPJUVAHCFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Oxadiazole moiety : A five-membered ring containing two nitrogen atoms that contributes to the compound's reactivity.
  • Dimethoxyphenyl group : Enhances solubility and may influence biological interactions.
  • Fluorophenylsulfonyl group : Imparts additional chemical properties that could enhance biological activity.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth through several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity.
Cell LineIC50 (µM)Mechanism of Action
HeLa15G2/M phase arrest and apoptosis
MCF-720Caspase activation and mitochondrial disruption
A54918Inhibition of proliferation

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : The sulfonamide group may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • In Vitro Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
    • Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 20 µM.
  • In Vivo Study on Tumor Models :
    • Animal models bearing xenograft tumors were administered the compound.
    • Significant tumor growth inhibition was observed compared to control groups.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substituent groups significantly influence biological activity:

Compound NameIC50 (µM)Notable Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(fluorophenyl)sulfonamide25Moderate antiproliferative effects
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(chlorophenyl)sulfonamide30Lower potency compared to target compound

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The 2,4-dimethoxyphenyl group in the target compound is a key distinguishing feature. Analogs with alternative aryl substitutions include:

  • N-(5-Cyclohexyl-1,3,4-Oxadiazol-2-yl)-3-((4-Fluorophenyl)Sulfonyl)Propanamide : Replaces the 2,4-dimethoxyphenyl with a cyclohexyl group, reducing aromaticity and increasing hydrophobicity. Molecular weight: 381.4 g/mol .
  • 3-((4-Chlorophenyl)Sulfonyl)-N-(5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Propanamide : Features a 3,5-dimethoxyphenyl group and 4-chlorophenylsulfonyl moiety. Molecular weight: 451.9 g/mol .
  • N-(5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)-4-((4,4-Dimethyloxazolidin-3-yl)Sulfonyl)Benzamide (OZE-II) : Incorporates a benzamide linker and 3,5-dimethoxyphenyl group, enhancing steric bulk .
Table 1: Substituent Effects on Physicochemical Properties
Compound Oxadiazole Substituent Sulfonyl Group Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2,4-Dimethoxyphenyl 4-Fluorophenyl - -
Cyclohexyl Analog Cyclohexyl 4-Fluorophenyl 381.4 N/A
3,5-Dimethoxyphenyl Analog 3,5-Dimethoxyphenyl 4-Chlorophenyl 451.9 N/A
OZE-II 3,5-Dimethoxyphenyl Oxazolidinyl - -

Sulfonyl Group Modifications

The 4-fluorophenylsulfonyl group in the target compound contrasts with other sulfonyl substituents:

  • 4-Chlorophenylsulfonyl : Found in compounds like 7k (C₂₄H₂₇ClN₄O₄S₂, 535 g/mol) and 7d (C₂₄H₂₇ClN₄O₄S₂, 535 g/mol), which exhibit altered electronic profiles due to chlorine’s electronegativity .
  • 4-Methoxyphenylsulfonyl : Present in compound 8i (C₂₇H₃₂N₄O₅S₂, 516.6 g/mol), where the methoxy group enhances solubility via hydrogen bonding .

Propanamide Linker Variations

The propanamide chain’s flexibility and substituent positioning influence bioactivity:

  • Tetrazole-Containing Analogs : N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide (C₁₇H₁₆FN₅O₂, 341.3 g/mol) introduces a tetrazole ring, which may enhance metabolic stability .

Preparation Methods

Preparation of 2,4-Dimethoxybenzohydrazide

The synthesis begins with the conversion of 2,4-dimethoxybenzoic acid to its hydrazide derivative. Reacting 2,4-dimethoxybenzoic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous dichloromethane under reflux yields the corresponding acid chloride. Subsequent treatment with hydrazine hydrate (1.5 equiv) in ethanol at 0–5°C produces 2,4-dimethoxybenzohydrazide in 85–90% yield.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 0–5°C (hydrazine addition), room temperature (stirring)
  • Time: 4–6 hours

Cyclization to 5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazole-2-Thiol

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide. Heating 2,4-dimethoxybenzohydrazide (1.0 equiv) with CS₂ (1.2 equiv) and KOH (1.5 equiv) in ethanol under reflux for 6 hours forms 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Key Data :

  • Yield: 78–82%
  • Characterization: ¹H-NMR (δ 7.8–6.4 ppm, aromatic protons), IR (C=N stretch at 1600 cm⁻¹)

Conversion of Thiol to Amine

The thiol group at position 2 of the oxadiazole is substituted with an amine via nucleophilic displacement. Treating the thiol intermediate (1.0 equiv) with hydroxylamine-O-sulfonic acid (1.5 equiv) in aqueous ammonia (25%) at 60°C for 8 hours yields 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.

Optimized Parameters :

  • Solvent: Ammonia/water (1:1)
  • Temperature: 60°C
  • Yield: 70–75%

Synthesis of 3-((4-Fluorophenyl)Sulfonyl)Propanamide

Electrochemical Sulfonylation of Propanamide Precursors

A modern approach utilizes electrochemical oxidation to introduce the sulfonyl group. 3-Mercaptopropanamide (1.0 equiv) is dissolved in a mixture of dimethylformamide (DMF) and aqueous potassium fluoride (KF, 2.0 equiv). Employing a divided electrochemical cell with graphite electrodes under constant current (10 mA/cm²), the thiol is oxidized to the sulfonyl fluoride intermediate. Subsequent hydrolysis with hydrochloric acid (1M) yields 3-((4-fluorophenyl)sulfonyl)propanoic acid.

Electrochemical Conditions :

  • Electrolyte: KF/HCl
  • Voltage: 2.5 V
  • Yield: 88–92%

Nucleophilic Substitution Approach

Alternatively, 3-bromopropanamide (1.0 equiv) reacts with sodium 4-fluorobenzenesulfinate (1.2 equiv) in DMF at 80°C for 12 hours. The nucleophilic substitution affords 3-((4-fluorophenyl)sulfonyl)propanamide in 75–80% yield.

Reaction Profile :

  • Solvent: DMF
  • Base: Triethylamine (1.0 equiv)
  • Characterization: ¹³C-NMR (δ 170.2 ppm, carbonyl)

Formation of 3-((4-Fluorophenyl)Sulfonyl)Propanoyl Chloride

The carboxylic acid derivative is activated for amide coupling by treatment with oxalyl chloride (1.5 equiv) in dichloromethane. Stirring at room temperature for 3 hours yields the acid chloride, confirmed by the disappearance of the OH stretch in IR spectroscopy.

Critical Parameters :

  • Catalyst: Dimethylformamide (1 drop)
  • Yield: Quantitative

Coupling Reaction to Form the Final Compound

The oxadiazole amine (1.0 equiv) is reacted with 3-((4-fluorophenyl)sulfonyl)propanoyl chloride (1.1 equiv) in dry dichloromethane. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The product is purified via column chromatography (ethyl acetate/hexane).

Synthetic Metrics :

  • Yield: 73–85%
  • Purity: >95% (HPLC)
  • Spectroscopic Data:
    • ¹H-NMR (δ 8.2 ppm, oxadiazole CH)
    • EI-MS: m/z 476.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

Step Method 1 (Electrochemical) Method 2 (Nucleophilic)
Sulfonyl Group Yield 88–92% 75–80%
Reaction Time 5–6 hours 12 hours
Scalability High (flow reactor) Moderate

Mechanistic Insights

  • Oxadiazole Formation : Cyclization of the hydrazide with CS₂ proceeds via a thiosemicarbazide intermediate, which loses H₂S under basic conditions to form the oxadiazole ring.
  • Electrochemical Sulfonylation : Anodic oxidation generates a disulfide intermediate, which undergoes sequential fluorination and oxidation to the sulfonyl fluoride.

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